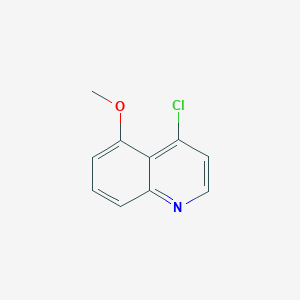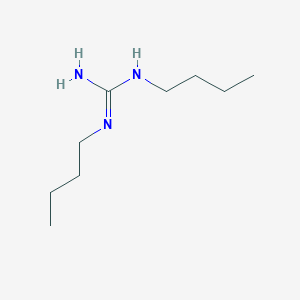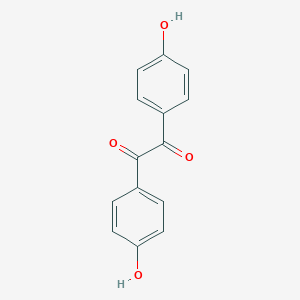
4-Cloro-5-metoxquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-5-methoxyquinoline derivatives has been explored through various chemical routes, often starting from readily available materials. For example, Jiang Jia-mei (2010) described the synthesis of a related compound, 4-Chloro-8-methoxyquinoline, through condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010). This method highlights the complexity and the multi-step nature of synthesizing chloro-methoxyquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxyquinoline derivatives has been elucidated using various analytical techniques, including NMR, MS, and X-ray crystallography. Murugavel et al. (2017) synthesized a novel compound and conducted extensive spectral (NMR, FT-IR, FT-Raman, and UV–Vis) investigations along with single-crystal diffraction studies. The study utilized density functional theory (DFT) to optimize the molecular geometry, providing a detailed insight into the structural attributes of such compounds (Murugavel et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of 4-Chloro-5-methoxyquinoline derivatives encompass a range of chemical transformations. For instance, the ability to undergo nucleophilic substitution, as demonstrated by Dyablo et al. (2015), reveals the versatility of these compounds in synthetic chemistry. Their work involved the synthesis of quinoline proton sponges, showcasing the compound's potential as a precursor for more complex chemical entities (Dyablo et al., 2015).
Aplicaciones Científicas De Investigación
Diseño de fármacos y química medicinal
4-Cloro-5-metoxquinolina: es un andamiaje valioso en el diseño de fármacos debido a su amplio espectro de bioactividad. Sirve como una plantilla central en el desarrollo de nuevos agentes terapéuticos, aprovechando su capacidad para interactuar con varios objetivos biológicos . Las características estructurales del compuesto permiten la creación de una amplia gama de derivados, cada uno con posibles propiedades medicinales.
Investigación anticancerígena
Los derivados de quinolina, incluida la This compound, han mostrado promesa en la investigación anticancerígena. Se pueden funcionalizar para dirigirse a líneas celulares cancerosas específicas, y su eficacia en la inhibición del crecimiento tumoral es objeto de estudios en curso . Los grupos cloro y metoxilo desempeñan un papel crucial en la modulación de la interacción del compuesto con las células cancerosas.
Actividad antimicrobiana y antituberculosa
Las propiedades antimicrobianas de los compuestos de quinolina los convierten en candidatos para desarrollar nuevos antibióticos. This compound se ha estudiado por su potencial para combatir infecciones bacterianas, incluidas cepas resistentes a los medicamentos. Su actividad antituberculosa es particularmente notable, ofreciendo una vía para tratamientos novedosos para esta enfermedad persistente .
Aplicaciones antiinflamatorias y antioxidantes
La inflamación y el estrés oxidativo son factores subyacentes en muchas enfermedades. Los derivados de quinolina exhiben actividades antiinflamatorias y antioxidantes, que pueden aprovecharse para tratar afecciones como la artritis y los trastornos neurodegenerativos. El patrón de sustitución en el núcleo de quinolina, incluidos los grupos 4-cloro y 5-metoxilo, es clave para estas propiedades .
Efectos antimaláricos y antivirales
La lucha contra la malaria y las infecciones virales, incluida la COVID-19, se ha beneficiado de los compuestos basados en quinolina. This compound y sus análogos se exploran por su capacidad para inhibir el ciclo de vida del parásito de la malaria y para prevenir la replicación viral . La versatilidad del compuesto en las modificaciones químicas permite el desarrollo de fármacos específicos.
Química verde y síntesis sostenible
La síntesis de This compound se alinea con los principios de la química verde, con el objetivo de reducir el impacto ambiental. Los investigadores se centran en desarrollar rutas sintéticas sostenibles que minimicen el uso de reactivos peligrosos y promuevan el uso de alternativas más seguras y ecológicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
4-Chloro-5-methoxyquinoline, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .
Pharmacokinetics
In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .
Result of Action
The result of the action of 4-Chloro-5-methoxyquinoline is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives have been shown to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Some quinoline derivatives have shown promising anticancer effects through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of quinoline derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of quinoline derivatives at different dosages have been studied in various animal models .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of quinoline derivatives have been studied in various contexts .
Subcellular Localization
The subcellular localization of quinoline derivatives has been studied using various predictive tools .
Propiedades
IUPAC Name |
4-chloro-5-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKKXMNJNWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1231761-14-0 |
Source


|
| Record name | 4-chloro-5-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)


![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)


